molecular formula C6H2F4 B1209435 1,2,4,5-Tetrafluorobenzene CAS No. 327-54-8

1,2,4,5-Tetrafluorobenzene

Cat. No. B1209435
CAS RN: 327-54-8
M. Wt: 150.07 g/mol
InChI Key: SDXUIOOHCIQXRP-UHFFFAOYSA-N
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Description

1,2,4,5-Tetrafluorobenzene , also known as 2,3,5,6-Tetrafluorobenzene , is an aromatic compound with the chemical formula C~6~H~2~F~4~ . It consists of four fluorine atoms substituted onto a benzene ring. The molecular weight of this compound is approximately 150.07 g/mol .


Synthesis Analysis

The synthesis of 1,2,4,5-Tetrafluorobenzene involves introducing fluorine atoms onto the benzene ring. Various methods can achieve this, including electrophilic fluorination or substitution reactions. Researchers have explored different synthetic routes to obtain this compound .


Molecular Structure Analysis

1,2,4,5-Tetrafluorobenzene has a planar structure due to its aromatic nature. The four fluorine atoms are positioned at the 1, 2, 4, and 5 positions around the benzene ring. The molecule exhibits C~6~ symmetry and is relatively stable .


Chemical Reactions Analysis

1,2,4,5-Tetrafluorobenzene can participate in various chemical reactions typical of aromatic compounds. These include electrophilic substitution reactions, such as halogenation, nitration, and Friedel-Crafts reactions. The presence of fluorine atoms affects the reactivity and selectivity of these reactions .


Physical And Chemical Properties Analysis

  • Vapor Pressure : Exhibits low vapor pressure at room temperature .

Scientific Research Applications

    Organic Synthesis

    • 1,2,4,5-Tetrafluorobenzene is employed as an intermediate in organic synthesis . This means it’s used in the production of other complex organic compounds.

    Pharmaceutical Intermediate

    • It is also used as a pharmaceutical intermediate . This suggests that it’s used in the synthesis of pharmaceutical compounds.

In terms of its properties, 1,2,4,5-Tetrafluorobenzene has a molecular weight of 150.0737 . It’s not miscible or difficult to mix in water . It should be stored away from oxidizing agents, in a cool, dry, well-ventilated condition, and away from ignition sources .

    Thermophysical Property Research

    • 1,2,4,5-Tetrafluorobenzene is used in the study of thermophysical properties . These studies involve measuring properties such as heat capacity, enthalpy, and entropy under various conditions.

    Fluorinated Building Blocks

    • 1,2,4,5-Tetrafluorobenzene is used as a fluorinated building block . This means it’s used as a starting material in the synthesis of other fluorinated compounds.

    ThermoData Engine (TDE) for Pure Compounds

    • 1,2,4,5-Tetrafluorobenzene is used in the NIST ThermoData Engine (TDE) for pure compounds . This involves the dynamic data analysis of thermodynamic property data for pure compounds, with a primary focus on organics .
    • The methods used in these studies typically involve precise measurements using various techniques. The specific procedures would depend on the property being measured and the conditions of the experiment .
    • The results of these studies provide valuable data for understanding the behavior of the compound under different conditions, which can be useful in various scientific and industrial applications .

    Chemical Structure Studies

    • 1,2,4,5-Tetrafluorobenzene is used in the study of chemical structures . These studies involve understanding the molecular structure and properties of the compound .
    • The methods used in these studies typically involve various spectroscopic techniques, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .
    • The outcomes of these studies are a better understanding of the compound’s structure, which can be useful in various applications, such as drug design, materials science, and more .

properties

IUPAC Name

1,2,4,5-tetrafluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F4/c7-3-1-4(8)6(10)2-5(3)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDXUIOOHCIQXRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90186367
Record name 1,2,4,5-Tetrafluorobenzene
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Molecular Weight

150.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1,2,4,5-Tetrafluorobenzene

CAS RN

327-54-8
Record name 1,2,4,5-Tetrafluorobenzene
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Record name 1,2,4,5-Tetrafluorobenzene
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Record name 327-54-8
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Record name 1,2,4,5-Tetrafluorobenzene
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Record name 1,2,4,5-tetrafluorobenzene
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Record name 2,3,5,6-Tetrafluorobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
1,240
Citations
M Wakioka, Y Kitano, F Ozawa - Macromolecules, 2013 - ACS Publications
Direct arylation polymerization has attracted a great deal of attention as an efficient method for synthesizing π-conjugated polymers without the use of organometallic reagents. This …
Number of citations: 162 pubs.acs.org
SH Schei, A Almenningen, J Almlöf - Journal of molecular structure, 1984 - Elsevier
The molecular structure of gaseous 1,2,4,5-tetrafluorobenzene has been studied by electron diffraction at 293 K, and by ab initio calculations. The benzene ring deviates only slightly …
Number of citations: 17 www.sciencedirect.com
K Okuyama, T Kakinuma, M Fujii… - The Journal of Physical …, 1986 - ACS Publications
The fluorescence excitation, dispersed fluorescence, and two-photon resonant five-photon ionization spectra of jet-cooled 1, 2, 4, 5-tetrafluorobenzene due to S,(ir, ir*)-S0 transition …
Number of citations: 60 pubs.acs.org
M Allan, JP Maier, O Marthaler - Chemical Physics, 1977 - Elsevier
The lifetimes of the zeroth and some vibiationally excited levels of the B̃(π -1 ) states of the radical cations of hexafluorobenzene (1), pentafluorobenzene (2), 1,2,3,4- (3), 1,2,3,5- (4) and …
Number of citations: 104 www.sciencedirect.com
GC Finger, FH Reed, DM Burness… - Journal of the …, 1951 - ACS Publications
The synthesis of a complete series of fluorinated benzenes would reveal the effect of progressive fluorine substitution upon the physical and chemical properties of benzene and …
Number of citations: 51 pubs.acs.org
V Venkatesan, A Fujii, T Ebata… - The Journal of Physical …, 2005 - ACS Publications
The (1:1) clusters of 1,2,4,5-tetrafluorobenzene (TFB) with methanol and with 2,2,2-trifluoroethanol (TFE) were studied both experimentally and computationally. Through use of …
Number of citations: 22 pubs.acs.org
D Steele, DH Whiffen - Transactions of the Faraday Society, 1960 - pubs.rsc.org
The absolute infra-red absorption intensities of the bands above 400 cm-1 have been measured in the vapour for 1, 4-difluorobenzene, 1, 4-d~ uorotetradeuterobenzene and 1, 2, 4, 5-…
Number of citations: 10 pubs.rsc.org
EE Ferguson, RL Hudson, JR Nielsen… - The Journal of Chemical …, 1953 - pubs.aip.org
The infrared absorption spectra of gaseous and liquid 1,2,4,5‐tetrafluorobenzene have been obtained in the region 2–22μ with the aid of LiF, NaCl, and KBr prisms. The Raman …
Number of citations: 28 pubs.aip.org
RS Dickson, GD Sutcliffe - Australian Journal of Chemistry, 1971 - CSIRO Publishing
Reaction of lithium tetrahydroaluminate with hexafluorobenzene yields pentafluorobenzene. Pentafluorobenzene reacts further with LiAlH4 to give 1,2,4,5-tetrafluorobenzene. The …
Number of citations: 0 www.publish.csiro.au
V Venkatesan, A Fujii, N Mikami - Chemical physics letters, 2005 - Elsevier
The (1:1) clusters of 1,2,4,5-tetrafluorobenzene (TFB) with CH 3 CN, CH 3 OCH 3 , and NH 3 were studied both experimentally and computationally. Using fluorescence-detected …
Number of citations: 30 www.sciencedirect.com

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